molecular formula C10H14BNO5S B7956117 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid

3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid

Cat. No.: B7956117
M. Wt: 271.10 g/mol
InChI Key: BDMNZNARMXPOCI-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids These compounds are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions to form the thiazolidine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of enzyme inhibitors and as a probe for detecting diols in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The thiazolidine ring and methoxy group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoic acid
  • 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
  • 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenylboronic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The boronic acid group also provides versatility in forming reversible covalent bonds, making it valuable in various applications.

Properties

IUPAC Name

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5S/c1-17-10-4-3-8(11(13)14)7-9(10)12-5-2-6-18(12,15)16/h3-4,7,13-14H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMNZNARMXPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)N2CCCS2(=O)=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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